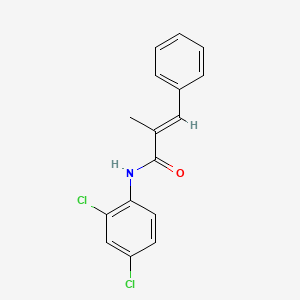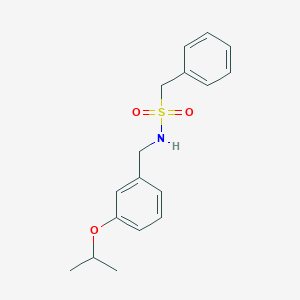![molecular formula C17H14N2O4 B4853091 4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4853091.png)
4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid
Overview
Description
4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid, also known as BOBA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BOBA is a heterocyclic compound that contains a benzoxazole ring and an amino acid moiety. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The exact mechanism of action of 4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid is not yet fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Biochemical and physiological effects:
4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has also been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been found to inhibit the activity of certain enzymes involved in the regulation of neurotransmitters and melanin synthesis.
Advantages and Limitations for Lab Experiments
4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has various advantages for use in laboratory experiments. The compound is relatively easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, there are also limitations to the use of 4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid in laboratory experiments. The compound is relatively unstable and can degrade over time, which can affect its biological activity. In addition, 4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid can be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid. One potential application of the compound is in the development of new antimicrobial agents. 4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been found to exhibit potent antimicrobial activity against various bacterial strains, and further research could lead to the development of new antibiotics. Another potential application is in the development of new cancer therapies. 4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been found to exhibit potent anticancer activity, and further research could lead to the development of new cancer drugs. Finally, 4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid could also be used as a fluorescent probe for the detection of biomolecules. Further research could lead to the development of new diagnostic tools for various diseases.
Scientific Research Applications
4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. 4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has also been studied for its potential use as a fluorescent probe for the detection of biomolecules.
properties
IUPAC Name |
4-[4-(1,3-benzoxazol-2-yl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-15(9-10-16(21)22)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)23-17/h1-8H,9-10H2,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWINKVQQSOYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(1,3-Benzoxazol-2-yl)anilino]-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B4853008.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-(3-pyridinylmethyl)-1-piperazinecarbothioamide](/img/structure/B4853011.png)
![N-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4853014.png)
![(2-oxo-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B4853019.png)
![N-(2,4-dimethylphenyl)-N'-[2-(1-naphthyloxy)ethyl]thiourea](/img/structure/B4853052.png)

![methyl 5-(aminocarbonyl)-4-methyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4853060.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4853068.png)
![N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4853076.png)


![6-(5-chloro-2-thienyl)-3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4853083.png)
![6-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4853105.png)
